Ganciclovir sodium

Übersicht

Beschreibung

Ganciclovir sodium is an antiviral medication used to treat cytomegalovirus (CMV) infections . It is a DNA polymerase inhibitor that inhibits virus replication . It is also used in the treatment of severe CMV disease, including CMV pneumonia, CMV gastrointestinal disease, and disseminated CMV infections, in immunocompromised patients .

Synthesis Analysis

Ganciclovir can be prepared extemporaneously in artificial tears and compared its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . Another method involves the conversion of ganciclovir and acyclovir into fluorescent derivatives by reaction with phenylglyoxal . A patent also describes the preparation of ganciclovir tablets .Molecular Structure Analysis

The molecular formula of Ganciclovir sodium is C9H12N5NaO4 . It is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA .Chemical Reactions Analysis

A study on the conformational polymorphism in Ganciclovir provides insights into its solid-state behavior, which could prove useful during drug development . Another study describes a highly sensitive liquid chromatographic method for the determination of ganciclovir in human serum .Physical And Chemical Properties Analysis

Ganciclovir sodium has a molecular weight of 277.21 . .Wissenschaftliche Forschungsanwendungen

Treatment of Ophthalmic Viral Infections

Ganciclovir is available as a lyophilized powder for reconstitution and is normally used to treat ophthalmic viral infections . The use of ganciclovir in artificial tears containing hydrocolloid polymers may prove beneficial to patients during drug application, by prolonging contact time and providing a moistening effect .

Formulation in Artificial Tears

A study aimed to extemporaneously prepare 20 mg/mL ganciclovir in artificial tears and compare its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . The results revealed that ganciclovir/SWI eyedrops (EDs) had good physicochemical and microbiological stability when stored at certain conditions .

Treatment of AIDS-associated Cytomegalovirus Infections

Ganciclovir is a potent inhibitor of the Herpesvirus family including cytomegalovirus and is used to treat complications from AIDS-associated cytomegalovirus infections .

Intravenous Use

Ganciclovir Injection is a sterile, colorless solution with a concentration of 2.0 mg/mL ganciclovir in a 250 mL single-dose bags for intravenous use . Each intravenous bag contains 500 mg of ganciclovir, USP in 0.8% sodium chloride .

Treatment of GI Tract CMV Infection

In a small randomized, placebo-controlled trial, BMT patients with biopsy-documented CMV infection of the GI tract were treated with ganciclovir 2.5 mg/kg/dose IV every 8 hours for 14 days .

Compatibility with Sodium Hyaluronate

A compatibility study of the drug with commercial artificial tears found that it was compatible with artificial tears containing sodium hyaluronate (HYA) .

Wirkmechanismus

Target of Action

Ganciclovir sodium primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. By targeting this enzyme, Ganciclovir sodium can effectively inhibit the replication of the virus.

Mode of Action

Ganciclovir sodium is a prodrug that is structurally similar to acyclovir . It inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir sodium is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, Ganciclovir sodium prevents the virus from replicating its DNA, thereby stopping the virus from multiplying. This drug is also known to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathways, which may have implications in the treatment of certain conditions like ulcerative colitis .

Result of Action

The molecular effect of Ganciclovir sodium is the creation of defective viral DNA, which hampers the replication of the virus . On a cellular level, this results in the inhibition of virus multiplication, thereby controlling the spread of the virus within the host organism .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganciclovir sodium | |

CAS RN |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

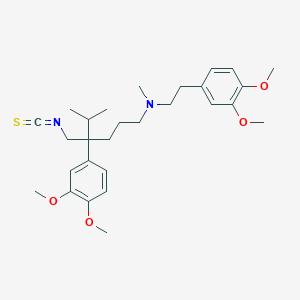

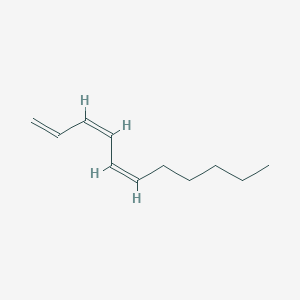

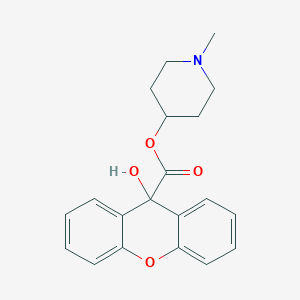

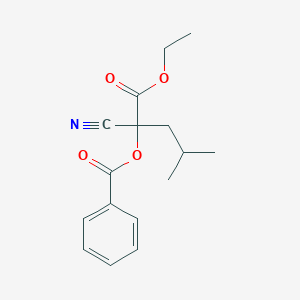

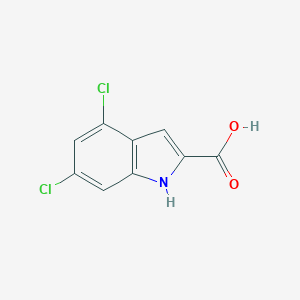

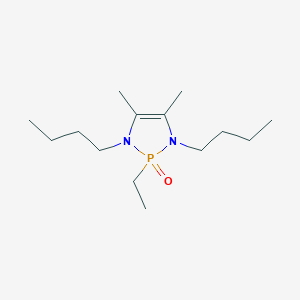

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)